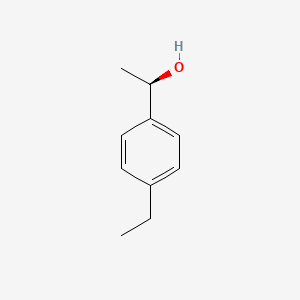

(1R)-1-(4-ethylphenyl)ethan-1-ol

CAS No.: 54225-75-1

Cat. No.: VC4223078

Molecular Formula: C10H14O

Molecular Weight: 150.221

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54225-75-1 |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.221 |

| IUPAC Name | (1R)-1-(4-ethylphenyl)ethanol |

| Standard InChI | InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |

| Standard InChI Key | HZFBZEOPUXCNHK-MRVPVSSYSA-N |

| SMILES | CCC1=CC=C(C=C1)C(C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1R)-1-(4-Ethylphenyl)ethan-1-ol consists of a phenyl ring substituted with an ethyl group at the para position, bonded to a chiral ethanol moiety. The (R) configuration at the first carbon determines its stereochemical identity, which is critical for its interactions in enantioselective reactions . The IUPAC name (1R)-1-(4-ethylphenyl)ethanol reflects this structure, while its SMILES notation (CCC1=CC=C(C=C1)C(C)O) and InChIKey (HZFBZEOPUXCNHK-MRVPVSSYSA-N) provide unambiguous representations for chemical databases .

Table 1: Key Identifiers of (1R)-1-(4-Ethylphenyl)ethan-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| CAS Registry Number | 54225-75-1 | |

| PubChem CID | 13481017 | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | Not reported | – |

Synthesis and Production Methods

Asymmetric Reduction of Prochiral Ketones

The most common route to synthesize (1R)-1-(4-ethylphenyl)ethan-1-ol involves the enantioselective reduction of 1-(4-ethylphenyl)ethanone. Catalytic hydrogenation using chiral catalysts like BINAP-Ru complexes achieves high enantiomeric excess (ee) by selectively reducing the ketone to the (R)-alcohol . Alternative methods include:

-

Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) from Lactobacillus species offer sustainable pathways with ee values exceeding 99% .

-

Grignard Reaction: Reaction of 4-ethylphenylmagnesium bromide with acetaldehyde derivatives, followed by optical resolution via chiral column chromatography .

Industrial-Scale Production

American Elements produces this compound in bulk quantities using continuous flow reactors, which enhance yield and reduce by-products . High-purity grades (99.9%) are achievable through fractional distillation or recrystallization, meeting standards for pharmaceutical intermediates .

Physicochemical Properties

Phase Behavior and Stability

(1R)-1-(4-Ethylphenyl)ethan-1-ol is a liquid at room temperature with a storage recommendation of <25°C in inert atmospheres to prevent oxidation . While experimental data on its boiling and melting points are unavailable, analogous compounds like 1-(4-methylphenyl)ethanol exhibit boiling points of 218–220°C and melting points of 81–82°C , suggesting similar thermal stability.

Spectroscopic Data

-

IR Spectrum: Expected O-H stretch at ~3350 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹.

-

NMR: The chiral carbon (C1) shows a split signal in NMR due to coupling with adjacent protons .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s chiral center makes it valuable for synthesizing enantiopure drugs. For example:

-

Antihistamines: Serves as a precursor for ligands targeting histamine receptors.

-

Antifungal Agents: Modifications of the ethyl group enhance membrane permeability .

Agrochemicals

Derivatives of (1R)-1-(4-ethylphenyl)ethan-1-ol are used in pesticides due to their ability to disrupt insect nervous systems. The ethyl group’s hydrophobicity improves adhesion to plant surfaces .

Comparative Analysis with Structural Analogues

Table 2: Comparison of Chiral Ethanol Derivatives

| Compound | Substituent | Key Property | Application |

|---|---|---|---|

| (1R)-1-(4-Ethylphenyl)ethan-1-ol | Ethyl (C₂H₅) | High enantiopurity | Drug intermediates |

| (1R)-1-(4-Methylphenyl)ethan-1-ol | Methyl (CH₃) | Lower hydrophobicity | Solvents |

| (1R)-1-(4-Hexylphenyl)ethan-1-ol | Hexyl (C₆H₁₃) | Enhanced lipid solubility | Surfactants |

The ethyl substituent balances hydrophobicity and steric bulk, optimizing interactions in catalytic systems compared to methyl or hexyl variants .

Future Research Directions

-

Catalyst Development: Designing heterogeneous catalysts for greener synthesis.

-

Biological Activity Screening: Investigating antimicrobial or anticancer properties.

-

Environmental Impact Studies: Assessing biodegradability and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume